Acarviosine-glucose
Overview
Description
Acarviosine-glucose is a sugar composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is part of the potent α-amylase inhibitor acarbose and its derivatives . It is also an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
Simmondsin was modified with this compound using the transglycosylation activity of Thermus maltogenic amylase to synthesize a novel compound with both antiobesity and hypoglycemic activity . The structure of the major transglycosylation product was acarviosine-simmondsin (Acv-simmondsin), in which acarviosine was attached to the glucose moiety of simmondsin by an α-(1,6)-glycosidic linkage .Molecular Structure Analysis
The molecular structure of this compound is complex. It is composed of an unsaturated cyclitol (valienol or valienamine) ring which is attached to the 4-amino-4,6-dideoxyglucose unit with an amide linkage .Chemical Reactions Analysis
This compound is involved in unique modes of action in acarbose hydrolysis to produce maltose and acarviosine, as well as to glucose and this compound .Scientific Research Applications
Understanding Enzymatic Rearrangement Mechanisms
Acarviosine-glucose plays a crucial role in understanding the rearrangement mechanisms of inhibitors like acarbose by enzymes such as human pancreatic alpha-amylase. Research shows that unlike acarbose, this compound resists enzymatic rearrangement. This resistance has helped in elucidating the binding modes and interactions within the active site of the enzyme, leading to insights into the flexibility of the binding subsite and its role in substrate cleavage near branch points in polysaccharides (Li et al., 2004).
Development of Small Molecule α-Amylase Inhibitors
In the context of type 2 diabetes mellitus treatment, this compound derivatives have been synthesized to develop small molecule α-amylase inhibitors. These compounds have shown mild inhibitory activity, which has contributed to understanding the transglycosylation of acarviosine during enzyme reactions (Kato et al., 2016).
Synthesis of Selective Inhibitors for Alpha-Glucosidases
This compound has been used in enzymatic synthesis to create novel inhibitors targeting alpha-glucosidases. This process involves transglycosylation to yield products that competitively inhibit enzymes like rat intestine alpha-glucosidase while displaying a mixed-type inhibition against human pancreatic alpha-amylase. Such inhibitors are of interest for their potential as hypoglycemic agents (Young-Su Lee et al., 2008).
Inhibitor Potency Comparison Studies
Comparative studies have evaluated this compound as an inhibitor for various enzymes, including alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase. Such studies have demonstrated that this compound exhibits significant inhibitory potency, sometimes outperforming other similar inhibitors. This has implications for understanding the molecular interactions and designing more efficient enzyme inhibitors (Kim et al., 1999).
Molecular Modelling of Acarviosine
Molecular modelling studies have analyzed the conformational flexibility of acarviosine, a core component of this compound. These studies help in understanding the binding mechanisms of inhibitors like acarbose to enzymes, offering insights into designing more effective enzyme inhibitors based on structural characteristics (Raimbaud et al., 1992).
Biosynthesis Gene Cluster Analysis
Genomic studies have analyzed the acarbose biosynthesis gene cluster, which includes this compound, in various Actinobacteria strains. This research contributes to understanding the genetic basis of secondary metabolite production like this compound and its derivatives, providing a foundation for biotechnological applications and drug development (Ortseifen et al., 2017).
Novel Compound Synthesis with Antiobesity and Hypoglycemic Activity
This compound has been utilized in synthesizing novel compounds with potential antiobesity and hypoglycemic activities. For instance, acarviosine-simmondsin, synthesized using this compound, has shown promising results in reducing food intake and suppressing postprandial blood glucose response in animal models (Baek et al., 2003).
Mechanism of Action
Future Directions
The future directions of Acarviosine-glucose research could involve further investigation into how interactions between acarbose and the microbiome might influence its therapeutic effect . The individual differences in acarbose efficacy could be due to differences in the metabolic capacity of the intestinal microbiota .
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFZJPRJFORIIJ-BGDITRTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68128-53-0 | |
Record name | Acarviosine-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACARVIOSINE-GLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050YDH9X9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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